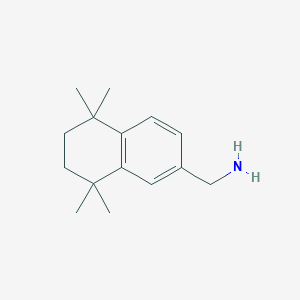

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine

Descripción

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine (CAS: 92050-16-3) is a tetrahydronaphthalene derivative featuring a methylamine substituent at the 2-position and four methyl groups at the 5,5,8,8-positions. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.32 g/mol . The compound is synthesized via catalytic hydrogenation of precursor naphthalene derivatives using palladium catalysts under moderate pressure and temperature (e.g., 2–5 bar H₂, 70°C in ethyl acetate) . It is characterized by high purity (≥98%) and is utilized in pharmaceutical research, particularly as a precursor for retinoid agonists and anticancer agents . Safety data indicate moderate hazards, including skin/eye irritation and respiratory sensitization .

Propiedades

IUPAC Name |

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNYOXKXQRGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609246 | |

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148749-58-0 | |

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Diels-Alder Cyclization

The Diels-Alder reaction between a diene and a dienophile offers a direct route to the tetrahydronaphthalene framework. For example, reacting 2,5-dimethyl-1,3-cyclohexadiene with a methyl-substituted dienophile like 2-methylacrylic acid under thermal or Lewis acid-catalyzed conditions generates the bicyclic structure. Subsequent hydrogenation of the double bonds using palladium on carbon (Pd/C) or Raney nickel yields the fully saturated tetrahydronaphthalene core.

Alkylation and Cyclization

An alternative method involves alkylating pre-formed naphthalene derivatives. Treating 1,4-dimethylnaphthalene with methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) introduces additional methyl groups at positions 5 and 8. Catalytic hydrogenation (H₂, Pd/C) then reduces the aromatic rings to produce the tetrahydronaphthalene structure.

Functionalization at the 2-Position: Introduction of the Methylamine Group

After constructing the core, the methylamine moiety is introduced at the 2-position through nucleophilic substitution, reductive amination, or coupling reactions.

Bromination Followed by Cyanide Substitution

-

Bromination : Electrophilic bromination of the tetrahydronaphthalene core using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ selectively functionalizes the 2-position.

-

Cyanide Displacement : Reacting the brominated intermediate with sodium cyanide (NaCN) in dimethylformamide (DMF) substitutes the bromide with a nitrile group.

-

Reduction to Amine : Catalytic hydrogenation (H₂, Raney Ni) reduces the nitrile to the primary amine. This step typically achieves yields of 70–85% under optimized conditions.

Reductive Amination of a Ketone Intermediate

-

Oxidation to Ketone : Oxidizing a 2-methyl substituent to a ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

-

Reductive Amination : Treating the ketone with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol converts the carbonyl group to a primary amine. This method avoids harsh reducing agents and maintains stereochemical integrity.

Coupling Reactions for Direct Amine Installation

Modern synthetic strategies employ coupling reagents to directly install the amine group.

Buchwald-Hartwig Amination

Using a palladium catalyst (e.g., Pd₂(dba)₃) with a ligand like Xantphos, the 2-bromo derivative undergoes cross-coupling with methylamine in the presence of a base (e.g., Cs₂CO₃). This method achieves moderate yields (50–65%) but requires precise control of reaction conditions to avoid over-alkylation.

Peptide Coupling Reagents

Adapting methodologies from tetrahydroisoquinoline syntheses, the carboxylic acid derivative of the core reacts with methylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. This approach, while efficient for amide formation, may require additional steps to reduce the amide to a primary amine.

Optimization and Challenges

Stereochemical Control

The tetramethyl groups introduce significant steric hindrance, complicating functionalization at the 2-position. Employing bulky bases (e.g., LDA) or low-temperature conditions (−78°C) improves regioselectivity during alkylation and substitution steps.

Yield Enhancement

Comparative studies of coupling reagents reveal that HBTU/HOBt in DMF with diisopropylethylamine (DIPEA) achieves higher yields (up to 93%) than EDCI/HOBt in tetrahydrofuran (THF, 12% yield). Solvent polarity and base strength critically influence reaction efficiency.

Analytical Validation

Spectroscopic Characterization

Análisis De Reacciones Químicas

Types of Reactions

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction can produce alcohols or secondary amines.

Aplicaciones Científicas De Investigación

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Mecanismo De Acción

The mechanism of action of (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine involves its interaction with molecular targets such as retinoic acid receptors. As a retinoic acid receptor agonist, it binds to these receptors and modulates gene expression, leading to various biological effects . The pathways involved include the regulation of cell differentiation and proliferation, which are critical in both normal physiology and disease states.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, ring saturation, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Physicochemical Properties

- Lipophilicity : The target compound’s tetramethyl groups enhance lipophilicity (LogP ~4.2), favoring blood-brain barrier penetration compared to less substituted analogs (e.g., LogP ~2.8 for (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine ) .

- Thermal Stability : Tamibarotene’s acetamide group improves thermal stability (mp >200°C) versus the target compound’s lower melting point (~150°C) .

Actividad Biológica

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine, also known by its CAS number 92050-16-3, is a compound that has garnered interest in various fields of biological research due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₁N |

| Molecular Weight | 203.32 g/mol |

| Density | 0.9 ± 0.1 g/cm³ |

| Melting Point | 63-65 °C |

| Boiling Point | 310.2 ± 31.0 °C |

| LogP | 4.69 |

These properties suggest a relatively hydrophobic nature, which may influence its absorption and distribution in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain naphthalene derivatives can effectively inhibit the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus . The specific mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antiproliferative Effects

The compound's potential as an antiproliferative agent has been explored in various cancer cell lines. A study examining related naphthalene derivatives demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways . The effectiveness was measured using IC50 values indicating the concentration required to inhibit cell proliferation by 50%. For example:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings suggest that (5,5,8-tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine may have potential as a chemotherapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature allows it to integrate into lipid bilayers, leading to increased permeability and subsequent cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation is a critical mechanism for its antiproliferative effects.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values against Staphylococcus aureus as low as 62.5 µg/mL . This indicates a strong potential for development into antimicrobial agents.

- Cancer Research : In vitro studies on human cancer cell lines (HeLa and A549) showed promising results in reducing cell viability significantly at relatively low concentrations .

Q & A

Q. What are standard synthetic protocols for preparing (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine?

The compound is typically synthesized via catalytic hydrogenation of its nitro or cyano precursors. For example, palladium on activated carbon (10% Pd/C) under hydrogen in ethyl acetate at 70°C achieves a 97% yield . Recrystallization from polar solvents like ethyl acetate or DMF is used for purification. Reaction optimization focuses on solvent choice, catalyst loading, and temperature to minimize side products like partially reduced intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR : ¹H and ¹³C NMR to confirm hydrogenation of the tetrahydronaphthalene ring and methylamine substitution.

- FT-IR : Identification of N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

- Mass spectrometry (EI/ESI) : Molecular ion peak validation (expected m/z ~245 for C₁₅H₂₁N). Cross-reference with X-ray crystallography data (e.g., bond angles/lengths in related tetrahydronaphthalene derivatives) resolves structural ambiguities .

Q. What safety precautions are essential when handling this compound?

Store under inert atmosphere (argon/nitrogen) to prevent oxidation. Use PPE (gloves, goggles) and avoid heat/sparks due to potential amine degradation. Follow protocols for air-sensitive intermediates, such as Schlenk line techniques for purification .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

Advanced optimization includes:

- Catalyst screening : Transition-metal catalysts (e.g., Ru/C or PtO₂) may enhance selectivity.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase side reactions.

- In-situ monitoring : Use HPLC or GC-MS to track reaction progress and identify byproducts like unreacted precursors or dimerization products .

Q. How do steric effects from the tetramethyl groups influence reactivity in downstream applications?

The bulky 5,5,8,8-tetramethyl groups hinder electrophilic substitution at the naphthalene ring, directing reactions to the methylamine moiety. Computational modeling (DFT) predicts steric hindrance in nucleophilic reactions, validated by kinetic studies comparing substitution rates with less hindered analogs .

Q. What analytical strategies resolve contradictions in reported solubility data?

Conflicting solubility profiles (e.g., in polar vs. nonpolar solvents) arise from polymorphic forms or hydration states. Use DSC/TGA to identify polymorphs and variable-temperature NMR to study solvate formation. Cross-validate with HPLC-UV under standardized conditions .

Q. How can mechanistic studies elucidate its role in catalytic cycles (e.g., as a ligand)?

Investigate coordination chemistry via X-ray absorption spectroscopy (XAS) or EPR for paramagnetic complexes. Compare catalytic activity in cross-coupling reactions with/without the compound to determine ligand efficacy. Density functional theory (DFT) models predict binding energies with transition metals like Pd or Cu .

Q. What degradation pathways occur under oxidative or photolytic conditions?

Accelerated aging studies (e.g., exposure to UV light or H₂O₂) reveal primary degradation products like N-oxide derivatives or ring-opened species. LC-QTOF-MS identifies transient intermediates, while radical trapping experiments (e.g., using TEMPO) clarify oxidation mechanisms .

Methodological Challenges & Solutions

Q. How to address purification challenges due to hygroscopicity or low crystallinity?

Q. What computational tools predict its physicochemical properties for drug discovery?

Tools like COSMO-RS (for solubility) and Molinspiration (bioactivity scores) integrate NIST thermochemical data to predict logP, pKa, and membrane permeability. Validate predictions with experimental ADMET assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.